3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide
Overview
Description
3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide is an organic compound that features a benzamide core with an amino group at the 3-position, a cyclopropylmethyl group attached to the nitrogen, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Amidation: The carboxylic acid group of 2-methylbenzoic acid is converted to an amide using cyclopropylmethylamine under suitable reaction conditions.
Nitration and Reduction: The resulting N-(cyclopropylmethyl)-2-methylbenzamide is then nitrated to introduce a nitro group at the 3-position, followed by reduction to convert the nitro group to an amino group, yielding the final product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and benzamide core allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The cyclopropylmethyl group provides steric hindrance, influencing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide
- 3-Amino-N-(cyclopropylmethyl)-2-chlorobenzamide
- 3-Amino-N-(cyclopropylmethyl)-2-fluorobenzamide
Uniqueness
3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide is unique due to the presence of the methyl group at the 2-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .
Properties
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-10(3-2-4-11(8)13)12(15)14-7-9-5-6-9/h2-4,9H,5-7,13H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYUHEKQGKQLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NCC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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